molecular formula C5H10N2O2 B040133 (3S)-3-aminopyrrolidine-3-carboxylic acid CAS No. 113473-30-6

(3S)-3-aminopyrrolidine-3-carboxylic acid

Cat. No.: B040133
CAS No.: 113473-30-6
M. Wt: 130.15 g/mol
InChI Key: DWAKXSZUASEUHH-YFKPBYRVSA-N
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Description

(3S)-3-aminopyrrolidine-3-carboxylic acid is a chiral molecule characterized by the presence of an amino group, a carboxylic acid group, and a pyrrolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-aminopyrrolidine-3-carboxylic acid typically involves the use of asymmetric synthesis techniques. One common method is the organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes . This method allows for the production of highly enantiomerically enriched pyrrolidine derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar asymmetric synthesis techniques, optimized for higher yields and cost-effectiveness. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-aminopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S)-3-aminopyrrolidine-3-carboxylic acid is unique due to its specific stereochemistry and the presence of both an amino group and a carboxylic acid group on the same carbon atom.

Properties

IUPAC Name

(3S)-3-aminopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2/c6-5(4(8)9)1-2-7-3-5/h7H,1-3,6H2,(H,8,9)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWAKXSZUASEUHH-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@]1(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

According to a particular variant of embodiment of this synthesis process, 1-benzyl-3-pyrrolidinone is treated with an ammoniacal solution of ammonium chloride and of potassium cyanide to obtain (±)-3-amino-1-benzyl-3-cyanopyrrolidine. This compound is then converted by acid or basic hydrolysis to (±)-3-amino-1-benzyl-3-pyrrolidinecarboxylic acid, and lastly a reduction with hydrogen, preferably a catalytic hydrogenolysis, is carried out to obtain (±)-3-amino-3-pyrrolidinecarboxylic acid or (±)-cucurbitine.
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